Fexofenadine hydrochloride

Catalog No.
S527952
CAS No.
153439-40-8
M.F
C32H40ClNO4
M. Wt
538.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fexofenadine hydrochloride

CAS Number

153439-40-8

Product Name

Fexofenadine hydrochloride

IUPAC Name

hydron;2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride

Molecular Formula

C32H40ClNO4

Molecular Weight

538.1 g/mol

InChI

InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H

InChI Key

RRJFVPUCXDGFJB-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl

Solubility

71.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Allegra, alpha-(4-(1-carboxy-1-methylethyl)phenyl)-4-hydroxydiphenylmethyl-1-piperidinebutanol, fexofenadine, fexofenadine hydrochloride, MDL 16,455A, MDL 16.455, MDL 16455, MDL-16455, Telfast

Canonical SMILES

[H+].CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.[Cl-]

Fexofenadine hydrochloride is an antihistamine used primarily to relieve symptoms associated with allergic conditions such as hay fever and chronic urticaria. It is classified as a second-generation histamine H1-receptor antagonist, which means it selectively blocks the action of histamine at H1 receptors, thereby alleviating allergy symptoms without significant sedative effects. The chemical structure of fexofenadine hydrochloride is represented by the formula C32H39NO4HCl\text{C}_{32}\text{H}_{39}\text{N}\text{O}_{4}\text{HCl}, with a molecular weight of 538.13 g/mol. It appears as a white to off-white crystalline powder, soluble in methanol and ethanol, and has limited solubility in water and chloroform .

Fexofenadine's primary mechanism of action involves blocking histamine H₁ receptors []. Histamine is a chemical released by the body during an allergic reaction, and H₁ receptors are present on various cells involved in the allergic response []. By binding to these receptors, fexofenadine prevents histamine from exerting its effects, thereby alleviating allergy symptoms [].

Efficacy and Safety in Allergic Rhinitis and Urticaria

FexoHCl's efficacy in treating allergic rhinitis (hay fever) and urticaria (hives) is well-established through numerous clinical trials. Studies have demonstrated its effectiveness in alleviating symptoms such as sneezing, runny nose, itchy eyes, and skin welts [, ].

A double-blind, placebo-controlled study compared FexoHCl to loratadine, another antihistamine, for seasonal allergic rhinitis. The results showed that FexoHCl was significantly more effective in relieving eye symptoms and nasal congestion [].

Similarly, a study investigating the efficacy of FexoHCl in chronic idiopathic urticaria (CIU) found it to be superior to placebo in reducing symptoms and improving quality of life [].

Potential Benefits Beyond Allergies

While primarily used for allergies, research suggests FexoHCl may offer potential benefits in other areas:

  • Atopic Dermatitis

    Studies have shown that FexoHCl can improve itching associated with atopic dermatitis (eczema), suggesting its potential role in managing this condition [].

  • Mast Cell Activation Disorders

    FexoHCl may have a role in managing mast cell activation disorders, a group of conditions characterized by the abnormal release of histamine from mast cells. Research suggests it may be beneficial in specific types of these disorders [].

  • Neurological Studies

    Some studies have explored the potential effects of FexoHCl on cognitive function and mental health. While results are inconclusive, they indicate a need for further investigation in this area [].

Fexofenadine hydrochloride undergoes minimal metabolism in the body, with approximately 5% of an ingested dose being metabolized. The primary metabolic pathways involve the formation of a methyl ester and another minor metabolite, MDL 4829. The drug is largely excreted unchanged, with about 80% eliminated via feces and 11% through urine . The compound does not significantly interact with cytochrome P450 enzymes, which is a common pathway for many drugs, thus reducing the risk of drug-drug interactions .

Fexofenadine functions by antagonizing H1 receptors, which are responsible for mediating allergic reactions. Upon exposure to allergens, histamine is released from mast cells and basophils, leading to symptoms such as itching, sneezing, and nasal congestion. Fexofenadine's mechanism involves blocking these receptors, thus preventing histamine from exerting its effects. It has been shown to have a rapid onset of action (within 1-3 hours) and a duration of effect lasting up to 24 hours . Importantly, fexofenadine does not cross the blood-brain barrier significantly, which accounts for its non-sedative profile compared to first-generation antihistamines .

The synthesis of fexofenadine hydrochloride typically involves several steps starting from terfenadine, its parent compound. The process includes:

  • Hydroxylation: Modification of the terfenadine structure to introduce hydroxyl groups.
  • Piperidine Formation: Incorporation of piperidine moieties through various

Fexofenadine hydrochloride is primarily used in clinical settings for:

  • Allergic Rhinitis: Treatment of seasonal allergies (hay fever).
  • Chronic Urticaria: Management of chronic hives.
  • Non-Sedating Antihistamine: Preferred choice for patients needing allergy relief without sedation.

It is available in various formulations including tablets and oral suspensions, typically dosed once or twice daily depending on the condition being treated .

Fexofenadine has been studied extensively for potential drug interactions. Notably:

  • Fruit Juices: Co-administration with fruit juices (e.g., grapefruit, orange) can significantly reduce the absorption of fexofenadine due to inhibition of organic anion transporting polypeptides (OATP) involved in its transport. This can lead to decreased plasma concentrations and reduced efficacy .
  • Other Medications: Fexofenadine may exhibit altered pharmacokinetics when taken with certain drugs such as erythromycin and ketoconazole, which can increase its plasma levels significantly .

These interactions highlight the importance of adhering to guidelines regarding food and drug co-administration.

Fexofenadine hydrochloride shares similarities with other antihistamines but stands out due to its unique properties:

Compound NameTypeSedative EffectDuration of ActionUnique Features
CetirizineSecond-generationMild24 hoursSlightly sedating; used for allergic rhinitis
LoratadineSecond-generationNone24 hoursNon-sedating; longer half-life than fexofenadine
DesloratadineSecond-generationNone24 hoursActive metabolite of loratadine; similar effects
TerfenadineFirst-generationYesShorter than fexofenadineAssociated with cardiac toxicity; withdrawn from market

Fexofenadine's minimal sedative effects and lack of significant drug interactions make it a preferred choice among second-generation antihistamines for managing allergic conditions effectively .

Purity

> 95%

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

537.2645865 g/mol

Monoisotopic Mass

537.2645865 g/mol

Heavy Atom Count

38

Appearance

White to Off-White Solid

Melting Point

190-192 °C

UNII

2S068B75ZU

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 6 companies with hazard statement code(s):;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Fexofenadine is a second generation antihistamine that is used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Fexofenadine has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.

Drug Classes

Antihistamines

Pharmacology

Fexofenadine Hydrochloride is the hydrochloride salt form of fexofenadine, a carboxylated metabolic derivative of terfenadine and second generation, long-lasting selective histamine H1 receptor antagonist, with antihistaminic activity. Upon administration, fexofenadine competitively binds of peripheral H1-receptors in the gastrointestinal (GI) tract, blood vessels, and bronchial smooth muscle. This prevents binding of histamine to peripheral H1-receptors and prevents their activation. This prevents a histamine-mediated allergic reaction. Fexofenadine does not cross the blood-brain-barrier (BBB).

MeSH Pharmacological Classification

Histamine H1 Antagonists, Non-Sedating

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

153439-40-8

Wikipedia

Fexofenadine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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